molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Katalognummer B1383936
CAS-Nummer: 1935422-57-3
Molekulargewicht: 199.01 g/mol
InChI-Schlüssel: XJCDNRHRWDUUQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C5H3BrN4. It has a molecular weight of 199.01 g/mol . The IUPAC name for this compound is 6-bromo-[1,2,4]triazolo[4,3-a]pyrazine .


Molecular Structure Analysis

The molecular structure of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be represented by the canonical SMILES notation: C1=C(N=CC2=NN=CN21)Br . This notation provides a text representation of the compound’s structure, indicating the presence of a bromine atom (Br) and a [1,2,4]triazolo[4,3-a]pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine include a molecular weight of 199.01 g/mol, an exact mass of 197.95411 g/mol, and a monoisotopic mass of 197.95411 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 10, and a complexity of 131 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Field

Medicinal Chemistry Application: Triazolothiadiazine and its derivatives, which include triazolo pyrazine derivatives, have been studied for their anticancer activity . Methods: The synthetic approaches for these compounds involve various chemical reactions, and their anticancer activity is usually tested in vitro using cancer cell lines . Results: These compounds have shown promising results in inhibiting the growth of cancer cells .

Antimicrobial Activity

Field

Medicinal Chemistry Application: Triazolothiadiazine and its derivatives have been found to have antimicrobial properties . Methods: These compounds are synthesized and then tested against various types of bacteria and fungi . Results: They have shown significant inhibitory activity against several strains of bacteria and fungi .

Analgesic and Anti-inflammatory Activity

Field

Pharmacology Application: Some triazolothiadiazine derivatives have been found to have analgesic and anti-inflammatory properties . Methods: These compounds are usually tested in animal models for their analgesic and anti-inflammatory effects . Results: They have shown significant reduction in pain and inflammation in these models .

c-Met Kinase Inhibition

Field

Medicinal Chemistry Application: Triazolo pyrazine derivatives have been found to have potential as c-Met kinase inhibitors . Methods: These compounds are synthesized and their IC50 values are evaluated against cancer cell lines and c-Met kinase . Results: The compound with the most potential exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Kinase Inhibitory Activity

Field

Pharmacology Application: Pyrrolopyrazine derivatives, which include triazolo pyrazine derivatives, have shown activity on kinase inhibition . Methods: These compounds are usually tested in vitro for their kinase inhibitory effects . Results: Pyrrolopyrazine derivatives exhibited more activity on kinase inhibition .

Antidiabetic Activity

Field

Pharmacology Application: Triazolo pyrazine derivatives have been found to have potential as antidiabetic agents . Methods: These compounds are synthesized and their antidiabetic activity is usually tested in vitro using appropriate models . Results: The compound with the most potential exhibited excellent antidiabetic activity .

Zukünftige Richtungen

Compounds containing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as promising therapeutic agents for the treatment of HR deficient cancers, with the potential to overcome acquired resistance . Furthermore, these compounds offer promising starting molecules for designing potent inhibitors of various biological targets . Therefore, future research directions may include the further optimization and investigation of these compounds for their therapeutic potential.

Eigenschaften

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCDNRHRWDUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NN=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.